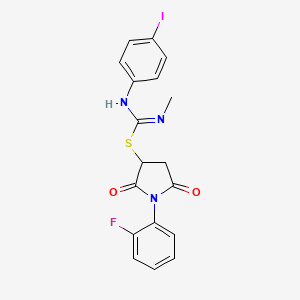![molecular formula C22H22N2O4 B5188505 2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5188505.png)
2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone, also known as EO9, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
作用机制
2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone works by targeting the hypoxic regions of tumors and inducing DNA damage. It does this by forming a covalent bond with DNA, which leads to the formation of DNA adducts. These adducts cause DNA damage and ultimately lead to cell death. 2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death. 2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone has been shown to inhibit the growth and migration of cancer cells.
实验室实验的优点和局限性
One of the advantages of 2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone as a research tool is its specificity for hypoxic regions of tumors. This makes it a promising alternative to traditional chemotherapy and radiation therapy, which can have harmful effects on healthy cells. However, 2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone has some limitations as a research tool. It is highly reactive and can be difficult to handle, which can lead to variability in experimental results. In addition, it has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
未来方向
There are a number of future directions for research on 2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone. One area of interest is the development of more stable analogs of 2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone that can be used as therapeutic agents. Another area of interest is the identification of biomarkers that can predict the response of tumors to 2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone. In addition, there is interest in exploring the use of 2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone in combination with other anti-cancer agents to enhance its effectiveness. Finally, there is interest in exploring the potential of 2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone as a therapeutic agent for other diseases, such as cardiovascular disease and inflammatory disorders.
合成方法
2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone is synthesized through a multi-step process involving the reaction of 2-hydroxy-1,4-naphthoquinone with 4-ethoxyaniline and morpholine. The final product is a yellow crystalline powder that is soluble in organic solvents.
科学研究应用
2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone has been extensively studied for its potential as an anti-cancer agent. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone works by targeting the hypoxic regions of tumors, which are areas with low oxygen levels. These regions are often resistant to traditional chemotherapy and radiation therapy, making 2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone a promising alternative.
属性
IUPAC Name |
2-(4-ethoxyanilino)-3-morpholin-4-ylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-2-28-16-9-7-15(8-10-16)23-19-20(24-11-13-27-14-12-24)22(26)18-6-4-3-5-17(18)21(19)25/h3-10,23H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDGRQBHQYVGOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxyanilino)-3-morpholin-4-ylnaphthalene-1,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate](/img/structure/B5188442.png)
![3-hexadecyl-1-[3-oxo-2-({1-[2-(2-pyridinyl)ethyl]-1H-tetrazol-5-yl}thio)-2,3-dihydro-1H-inden-5-yl]-2,5-pyrrolidinedione](/img/structure/B5188444.png)


![5-bromo-2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5188467.png)
![3-fluoro-2-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B5188472.png)

![N-(3-methylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5188492.png)
![4-methoxy-6-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5188500.png)
![4-(4-methoxybenzyl)-9-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5188507.png)
![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5188514.png)
![2-({2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}amino)ethanol hydrochloride](/img/structure/B5188524.png)
![ethyl 5-propyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5188527.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5188528.png)